molecular formula C15H15NO2S B4239332 N-(4-acetylphenyl)-3-(2-thienyl)propanamide

N-(4-acetylphenyl)-3-(2-thienyl)propanamide

Cat. No. B4239332
M. Wt: 273.4 g/mol
InChI Key: CWEBQYFASYHABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3-(2-thienyl)propanamide, also known as ATFM, is a synthetic compound that belongs to the class of amides. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(2-thienyl)propanamide is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-3-(2-thienyl)propanamide exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Furthermore, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. Additionally, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been reported to modulate the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. Furthermore, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been reported to reduce the production of reactive oxygen species and inhibit the activity of various enzymes involved in the oxidative stress pathway. Additionally, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been shown to improve cognitive function and memory by reducing the aggregation of amyloid beta protein and modulating the activity of cholinesterase enzymes.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-3-(2-thienyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. Furthermore, it exhibits potent cytotoxicity against various cancer cell lines and possesses anti-inflammatory and neuroprotective properties. However, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the research on N-(4-acetylphenyl)-3-(2-thienyl)propanamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, the development of novel formulations and delivery systems can improve its solubility and bioavailability. Thirdly, the evaluation of its efficacy and safety in animal models and clinical trials can provide valuable insights into its therapeutic potential. Finally, the identification of structural analogs and derivatives can lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-acetylphenyl)-3-(2-thienyl)propanamide is a synthetic compound with potential applications in the field of medicinal chemistry. It exhibits potent cytotoxicity against various cancer cell lines and possesses anti-inflammatory and neuroprotective properties. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and identify its potential therapeutic applications.

Scientific Research Applications

N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit potent cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(4-acetylphenyl)-3-(2-thienyl)propanamide has been reported to have neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease.

properties

IUPAC Name

N-(4-acetylphenyl)-3-thiophen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-11(17)12-4-6-13(7-5-12)16-15(18)9-8-14-3-2-10-19-14/h2-7,10H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEBQYFASYHABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-3-(thiophen-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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